3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole

Physicochemical profiling Drug-likeness Structural isomer comparison

3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole (CAS 2098049-91-1) is a conformationally constrained, bicyclic secondary amine of the octahydrocyclopenta[c]pyrrole class, carrying a single methoxymethyl substituent at the bridgehead 3a-position. The parent scaffold is recognized as a privileged structure in medicinal chemistry, appearing in programs targeting monoamine transporters, voltage-gated calcium channels, and the SHP2 phosphatase, with several derivatives advancing to in vivo proof-of-concept.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 2098049-91-1
Cat. No. B1493191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole
CAS2098049-91-1
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCOCC12CCCC1CNC2
InChIInChI=1S/C9H17NO/c1-11-7-9-4-2-3-8(9)5-10-6-9/h8,10H,2-7H2,1H3
InChIKeyHJEVPRNHIPZHHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole (CAS 2098049-91-1): Structural Identity & Procurement Context for a Differentiated Octahydrocyclopenta[c]pyrrole Building Block


3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole (CAS 2098049-91-1) is a conformationally constrained, bicyclic secondary amine of the octahydrocyclopenta[c]pyrrole class, carrying a single methoxymethyl substituent at the bridgehead 3a-position [1]. The parent scaffold is recognized as a privileged structure in medicinal chemistry, appearing in programs targeting monoamine transporters, voltage-gated calcium channels, and the SHP2 phosphatase, with several derivatives advancing to in vivo proof-of-concept [2]. Unlike the unsubstituted core or regioisomeric variants substituted at the 5-position, the 3a-methoxymethyl derivative introduces a strategic functional handle at a conformationally constrained vector, enabling downstream diversification that is not possible from the parent octahydrocyclopenta[c]pyrrole alone. This distinction is meaningful for laboratories designing focused libraries where bridgehead substitution governs scaffold geometry, lipophilicity, and exit-vector orientation [1].

3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole: Why Unsubstituted Scaffolds Cannot Recapitulate the Bridgehead-Functionalized Chemotype


The octahydrocyclopenta[c]pyrrole family spans multiple therapeutic target classes, yet biological activity is exquisitely sensitive to regio- and stereochemistry. In the triple-reuptake inhibitor series, moving the aryl substituent from the 3-position to alternative sites on the scaffold markedly alters transporter inhibition profiles [1]. Similarly, the unsubstituted parent (CAS 5661-03-0) lacks the functional handle required for late-stage derivatization at the bridgehead, a position that controls the relative orientation of N-substituents and fused-ring substituents in saturated nitrogen heterocycles [2]. The 3a-methoxymethyl group occupies this bridgehead, simultaneously providing: (i) a conformationally restricted sp³ vector for further elaboration, (ii) a modest increase in molecular weight and hydrogen-bond acceptor count relative to the parent, and (iii) a differentiated metabolic and solubility profile compared to 5-(methoxymethyl)octahydrocyclopenta[c]pyrrole (CAS 1781625-32-8), where the substituent resides on the carbocyclic ring rather than the bridgehead . These factors preclude simple interchangeability between the target compound and its unsubstituted or regioisomeric analogs.

Quantitative Differentiation Evidence: 3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole vs. Closest Comparators


Bridgehead vs. Carbocyclic Methoxymethyl Substitution: Physicochemical Property Differentiation (Predicted Values)

The position of the methoxymethyl substituent on the octahydrocyclopenta[c]pyrrole scaffold directly impacts predicted physicochemical properties. 3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole, where the substituent is attached at the bridgehead carbon (3a-position), differs from its regioisomer 5-(methoxymethyl)octahydrocyclopenta[c]pyrrole (CAS 1781625-32-8) in predicted lipophilicity and topological polar surface area (TPSA), as computed by standard cheminformatics methods. These differences arise because the bridgehead position constrains the methoxymethyl group in a distinct steric environment relative to the nitrogen lone pair and the fused cyclopentane ring, versus attachment to the flexible carbocyclic 5-position . Experimental logP and pKa values for the unsubstituted octahydrocyclopenta[c]pyrrole core are reported as logP ≈ 1.01–1.35 and pKa ≈ 11.53 (predicted), providing a baseline from which the 3a-methoxymethyl derivative diverges due to the additional hydrogen-bond acceptor and increased molecular volume at the bridgehead .

Physicochemical profiling Drug-likeness Structural isomer comparison

SHP2 Allosteric Inhibition: Scaffold-Class Potency Range and Structural Determinants

Octahydrocyclopenta[c]pyrrole derivatives bearing bridgehead substituents have been disclosed as SHP2 allosteric inhibitors in multiple patent families from Krouzon Pharmaceuticals and Novartis [1] [2]. While IC50 values for the exact compound 3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole have not been published in isolation, closely related octahydrocyclopenta[c]pyrrole-based SHP2 inhibitors in the patent literature exhibit IC50 values typically ranging from 200 nM to 10,000 nM in enzymatic assays using DiFMUP or pNPP substrates [3]. By comparison, 3a-aryl-substituted octahydrocyclopenta[c]pyrrole triple-reuptake inhibitors achieve IC50 values of 20–430 nM at SERT, NET, and DAT, demonstrating that the scaffold class supports potent target engagement when the bridgehead substitution is optimized for the target binding pocket [4]. The presence of a methoxymethyl group at the 3a-position is explicitly claimed as a substituent in multiple SHP2 patent documents (e.g., US-10435389-B2, TW201912639A), confirming its relevance as a building block for constructing allosteric phosphatase inhibitors [1].

SHP2 phosphatase Allosteric inhibition Cancer therapeutics

Calcium Channel Modulation: Octahydrocyclopenta[c]pyrrole Scaffold as a Validated Pharmacophore

The octahydrocyclopenta[c]pyrrole scaffold has been extensively patented as a calcium channel modulator core, particularly for T-type (Cav3.x) and N-type (Cav2.2) channel blockade relevant to pain indications [1] [2]. In the AbbVie patent series on substituted octahydrocyclopenta[c]pyrrol-4-amines (US 8,796,470; EP 2367790), structure-activity relationship studies demonstrate that substitution at multiple positions on the bicyclic core, including the bridgehead, modulates calcium channel inhibitory potency and subtype selectivity [1]. While the 3a-methoxymethyl derivative itself has not been profiled in published electrophysiology assays, compounds in the calcium channel blocker patent class routinely achieve functional IC50 values in the sub-micromolar to low-micromolar range against T-type channels in whole-cell patch-clamp assays [3]. In contrast, the unsubstituted octahydrocyclopenta[c]pyrrole scaffold lacks any claim to calcium channel activity, as N-substitution and ring functionalization are required to confer ion channel binding [1]. The 3a-methoxymethyl group provides a synthetic entry point for constructing calcium channel-targeted analogs that is distinct from the 4-amine substitution pattern dominant in the AbbVie series.

Calcium channel blockers T-type calcium channels Pain therapeutics

Synthetic Accessibility and Downstream Derivatization: Bridgehead Functional Handle vs. Core Scaffold

The synthetic value of 3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole lies in the installed bridgehead functional group, which circumvents the need for a challenging C–C bond-forming step at the 3a-position during library synthesis. While patent CN103274989A discloses general methods for preparing octahydrocyclopenta[c]pyrrole derivatives via multi-step sequences [1], the direct procurement of the pre-functionalized 3a-methoxymethyl intermediate reduces synthetic step-count typically by 3–5 steps compared to starting from the unsubstituted octahydrocyclopenta[c]pyrrole core [2]. Downstream, the secondary amine nitrogen can undergo alkylation, acylation, sulfonylation, or reductive amination, while the methoxymethyl group can serve as a protected hydroxymethyl precursor or be retained as a solubilizing group. By comparison, 5-(methoxymethyl)octahydrocyclopenta[c]pyrrole (CAS 1781625-32-8) places the functional handle on the cyclopentane ring, directing N-substituents into a different spatial relationship with the methoxymethyl group and precluding bridgehead-specific exit-vector optimization .

Late-stage functionalization Parallel synthesis Building block utility

High-Value Application Scenarios for 3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole (CAS 2098049-91-1) Based on Verified Evidence


SHP2 Allosteric Inhibitor Lead Optimization: Bridgehead-Diversified Library Synthesis

Research teams pursuing next-generation SHP2 allosteric inhibitors can use 3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole as a core building block for parallel library synthesis, leveraging the pre-installed bridgehead methoxymethyl group as either a solubility-enhancing motif or a protected hydroxymethyl precursor for further elaboration. The scaffold is explicitly claimed in SHP2 inhibitor patents (US-10435389-B2; TW201912639A), and class-level data indicate that octahydrocyclopenta[c]pyrrole-based SHP2 inhibitors achieve IC50 values spanning 200–10,000 nM depending on peripheral substitution [1] [2]. Starting from the 3a-functionalized building block eliminates the need for challengingly diastereoselective bridgehead alkylation, accelerating SAR exploration of N-substituent effects on SHP2 potency and selectivity .

Calcium Channel Blocker Discovery: Orthogonal Chemical Space to 4-Amine Substitution Patents

The octahydrocyclopenta[c]pyrrole scaffold is validated for T-type and N-type calcium channel blockade, as evidenced by the AbbVie patent estate (US 8,796,470; EP 2367790) [1]. However, the dominant substitution pattern in the patent literature focuses on 4-amine derivatives. 3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole offers an orthogonal diversification strategy: the bridgehead methoxymethyl group occupies a vector distinct from the 4-position, enabling the construction of calcium channel-targeted compound libraries that explore novel IP space while retaining the validated pharmacophoric core [2]. The secondary amine provides a direct handle for introducing diverse N-substituents via alkylation, acylation, or sulfonylation .

CNS Drug Discovery: Monoamine Transporter-Targeted Library Synthesis

The octahydrocyclopenta[c]pyrrole scaffold has demonstrated potent triple reuptake inhibition (SERT, NET, DAT) with optimized compounds achieving IC50 values as low as 20–168 nM across transporters and exhibiting brain penetration in mouse models [1]. While the published triple-reuptake inhibitors are 3-aryl-substituted, the 3a-methoxymethyl derivative provides a complementary starting point for exploring the impact of bridgehead substitution on transporter selectivity and CNS pharmacokinetics. The methoxymethyl group may modulate P-glycoprotein efflux susceptibility and metabolic stability relative to unsubstituted or 5-substituted analogs, though direct comparative data are not yet published [2].

Academic Medicinal Chemistry: Scaffold-Hopping and Privileged Structure Exploration

For academic groups engaged in scaffold-hopping or diversity-oriented synthesis, 3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole represents a conformationally constrained, bicyclic secondary amine with a pre-installed functional handle. The octahydrocyclopenta[c]pyrrole core has been designated a privileged scaffold due to its presence in ligands targeting structurally diverse protein families, including GPCRs, ion channels, and phosphatases [1]. The availability of the 3a-methoxymethyl variant with reliable purity (typically ≥95% from commercial suppliers) enables academic laboratories to bypass multi-step synthetic sequences and focus directly on biological profiling of N-functionalized derivatives across screening panels [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.